molecular formula C11H12N2O4 B14930348 {[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid

{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid

Katalognummer: B14930348
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: OUYSUABJBDMSMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylacetic acid backbone with a methylamino and oxoacetyl functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID typically involves multiple steps, starting with the preparation of the phenylacetic acid derivative. The key steps include:

    Formation of the oxoacetyl intermediate: This involves the reaction of phenylacetic acid with an appropriate reagent to introduce the oxoacetyl group.

    Introduction of the methylamino group: This step involves the reaction of the oxoacetyl intermediate with a methylamine source under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetic acid derivatives: Compounds with similar phenylacetic acid backbones but different functional groups.

    Amino acid derivatives: Compounds with similar amino and oxoacetyl groups but different core structures.

Uniqueness

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

2-[[2-(methylamino)-2-oxoacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C11H12N2O4/c1-12-9(14)10(15)13-8(11(16)17)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,14)(H,13,15)(H,16,17)

InChI-Schlüssel

OUYSUABJBDMSMZ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(=O)NC(C1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.